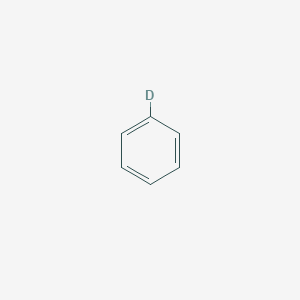

(2H)苯

描述

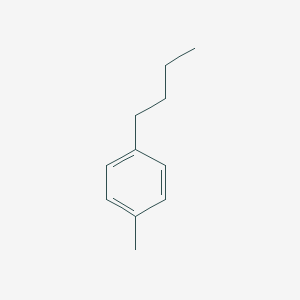

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .

Synthesis Analysis

Benzene can be synthesized through various methods. One method involves the intermediate generation of o-benzenes through the hexadehydro-Diels-Alder reaction . Another method involves the synthesis of benzene from greenhouse CO2 and H2 with two connected reactors by a tandem catalysis reaction . Benzene can also be synthesized directly from a 1,2-disubstituted benzene derivative with a strong base or reducing agent .Molecular Structure Analysis

Benzene is a planar molecule containing a ring of six carbon atoms. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds . The benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .Chemical Reactions Analysis

Benzene undergoes various reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions . Benzene reacts with nitric acid at 323-333 K in the presence of sulphuric acid to form nitrobenzene . It also reacts with halogens in the presence of Lewis acids like FeCl3, FeBr3 to form aryl halides .Physical And Chemical Properties Analysis

Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It is non-polar and immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene, a sooty flame is produced .科学研究应用

NMR Spectroscopy

Deuteriobenzene is a common solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy . It is widely used for taking spectra of organometallic compounds, which often react with the cheaper deuterated chloroform .

Synthesis of Deuterated Phenyl Group

A slightly more exotic application of deuteriobenzene is in the synthesis of molecules containing a deuterated phenyl group . Deuteriobenzene will undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Synthesis of Deuterated Organic Molecules

Deuteriobenzene is a very important chemical intermediate for the synthesis of deuterium-labeled high order organic molecules .

Component of Synthetic Zeolytes

Deuteriobenzene is also an important component of special catalytically active synthetic zeolytes .

OLED Manufacturing Process

Deuteriobenzene use has additionally emerged in the synthesis of deuteriobenzene-cored fluorophores for the OLED (Organic Light Emitting Diode) manufacturing process .

Photovoltaic Cells

Additional applications include both conventional and organic photovoltaic cells, where benzene naphthalene coupling is routinely used. For these applications, the perdeuteration of benzene may improve the stability and longevity of photovoltaic cells .

Hydrogen-Deuterium Exchange

Photolysis of deuteriobenzene solutions of hydrocarbons such as -xylene and ethylbenzene, dimethyl ether, or -methyllanisole, in the presence of [Mo (-CH) (MePCHCHPMe)H], causes the statistical exchange of all or many of the hydrogens with deuterium .

Conjugated Microporous Polymers

Although the primary literature in this field is still developing, current findings suggest the deuteration of benzene would increase the stability of the conjugated microporous polymers used in gas adsorption, heterogeneous catalysis, light emission, light-harvesting, and electrical energy storage .

作用机制

Target of Action

Deuteriobenzene, also known as (2H)Benzene or Benzene-d, is an isotopologue of benzene (C6H6) in which the hydrogen atom (H) is replaced with deuterium (heavy hydrogen) isotope (D) . The primary target of deuteriobenzene is the vesicular monoamine transporter 2 (VMAT2), which is responsible for regulating the levels of dopamine, adrenaline, and noradrenaline in the human body .

Mode of Action

Deuteriobenzene acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor . It reversibly depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals via its active metabolites . The presence of deuterium in deuteriobenzene increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

Biochemical Pathways

The biochemical pathways affected by deuteriobenzene are related to the regulation of monoamines. By inhibiting VMAT2, deuteriobenzene disrupts the normal function of monoaminergic neurons, leading to a decrease in the levels of presynaptic dopamine . This can have downstream effects on various neurological processes, particularly those associated with movement disorders such as Huntington’s disease and tardive dyskinesia .

Pharmacokinetics

The pharmacokinetics of deuteriobenzene are influenced by the presence of deuterium. The increased atomic weight of deuterium relative to protium means that the metabolic rate of deuteriobenzene is slower, allowing for less frequent dosing . This also results in a lower daily dose and improved tolerability .

Result of Action

The primary result of deuteriobenzene’s action is the reduction of chorea associated with Huntington’s disease and symptoms of tardive dyskinesia . By depleting the levels of presynaptic dopamine, deuteriobenzene can alleviate the motor symptoms of these conditions .

Action Environment

The action of deuteriobenzene can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, sex, and overall health status can also impact the drug’s action, efficacy, and stability . It’s important to note that deuteriobenzene increases the risk of depression and suicidal thoughts in patients with Huntington’s disease , so careful monitoring and consideration of the patient’s mental health status is crucial when using this medication.

安全和危害

未来方向

The selective oxidation reactions of benzene are of great importance to the chemical industry . Benzene is also an important component of organic solvents and is commonly used in the manufacturing of polymers, plastics, rubber, dyes, detergents, drugs, and pesticides . Therefore, increased attention should be focused on the health monitoring of the occupational population exposed to benzene, and health management should be strengthened to improve the health of the occupational population .

属性

IUPAC Name |

deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149812 | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H)Benzene | |

CAS RN |

1120-89-4 | |

| Record name | Benzene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzene-d6?

A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.

Q2: How does deuteration impact the spectroscopic properties of benzene?

A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].

Q3: Is benzene-d6 compatible with common organic solvents?

A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].

Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?

A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].

Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?

A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].

Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?

A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.

Q7: Have computational methods been used to study benzene-d6?

A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].

Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?

A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].

Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?

A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].

Q10: What is known about the environmental fate and potential impact of benzene-d6?

A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.

Q11: What resources facilitate research using benzene-d6?

A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)